(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride
CAS No.: 2341796-82-3
Cat. No.: VC0521669
Molecular Formula: C32H43Cl2N5O4
Molecular Weight: 632.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride - 2341796-82-3](/images/no_structure.jpg)
CAS No. | 2341796-82-3 |
---|---|
Molecular Formula | C32H43Cl2N5O4 |
Molecular Weight | 632.6 g/mol |
IUPAC Name | (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride |
Standard InChI | InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 |
Standard InChI Key | DUAOBJHRUKFKIH-YDVFRNEYSA-N |
Isomeric SMILES | CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl |
SMILES | CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl |
Canonical SMILES | CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl |
Appearance | Solid powder |
Chemical Identity and Structure
Chemical Nomenclature and Identification
The compound (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride is formally known as BMS-470539. It is identified by the CAS Registry Number 457893-92-4 and is also referred to in scientific literature as BMS 470539 dihydrochloride . The compound has been assigned several identifiers in chemical databases, including ChEMBL ID CHEMBL14642 and UNII designation RSN3ADT27Y .
Structural Characteristics
BMS-470539 contains multiple functional groups arranged in a complex molecular architecture. The compound features:
-
A central peptide backbone with amino acid-derived moieties
-
A phenylpiperidine group with a butanoyl substituent
-
A 4-methoxyphenyl moiety
-
A 3-methylimidazole ring
-
Two stereogenic centers with defined configurations: (2S) and (2R)
The stereochemistry is critical to the biological activity of the compound, with the (2S) configuration at one chiral center and the (2R) configuration at another . The dihydrochloride salt form enhances the compound's solubility and stability for experimental and potential therapeutic applications.
Molecular and Physicochemical Properties
BMS-470539 has a molecular formula of C32H41N5O4 with a molecular weight of 559.7 g/mol. The compound possesses specific physicochemical properties that influence its pharmacological behavior, as detailed in Table 1 below.
Table 1: Physicochemical Properties of BMS-470539
Pharmacological Profile
Receptor Binding and Selectivity
BMS-470539 is a highly selective agonist of melanocortin 1 receptor (MC1R), showing weak or no activity at other melanocortin receptor subtypes . This selectivity is a key distinguishing feature of BMS-470539, as it allows for targeted activation of MC1R-mediated pathways without affecting other melanocortin receptor systems. The compound binds to human MC1R in the low nanomolar range, demonstrating high affinity for its target receptor .
The selective nature of BMS-470539 makes it a valuable tool for investigating MC1R-specific functions in both physiological and pathological conditions. Unlike non-selective melanocortin agonists such as Nle4-D-Phe7-MSH, BMS-470539 provides a more precise approach to understanding the role of MC1R in inflammatory processes .
Biological Activity and Mechanisms of Action
Anti-inflammatory Effects
BMS-470539 demonstrates potent anti-inflammatory properties through multiple mechanisms. Research has shown that the compound significantly reduces lipopolysaccharide (LPS)-induced inflammatory responses in both in vitro and in vivo systems .
In a mouse model of LPS-induced acute lung injury, BMS-470539 administration (18.47 mg/kg) significantly reduced pulmonary edema, as evidenced by a decrease in the lung wet-to-dry (W/D) weight ratio from 5.76% ± 0.83% to 3.81% ± 0.86% . The compound also markedly decreased levels of inflammatory cells and mediators in bronchoalveolar lavage fluid (BALF), including leukocytes, polymorphonuclear neutrophils (PMNs), and tumor necrosis factor alpha (TNF-α) , as detailed in Table 2.
Table 2: Effect of BMS-470539 on Inflammatory Markers in BALF in LPS-induced Acute Lung Injury
Parameter | LPS Only | LPS + BMS-470539 | P-value |
---|---|---|---|
Leukocytes (×10²/mm³) | 551 ± 116 | 357 ± 86 | P < 0.05 |
PMNs (%) | 51.52 ± 16.23 | 18.41 ± 7.25 | P < 0.01 |
TNF-α (pg/ml) | 550 ± 338 | 128 ± 52 | P < 0.01 |
MPO activity (U/g) | 654 ± 98 | 218 ± 89 | P < 0.001 |
Modulation of Neutrophil Function
BMS-470539 has significant effects on neutrophil function, which plays a crucial role in its anti-inflammatory actions. Studies have shown that BMS-470539 can modify neutrophil behavior in several ways:
-
Inhibition of neutrophil activation and infiltration into tissues
-
Reduction of pro-inflammatory cytokine production by activated neutrophils
-
Modulation of neutrophil apoptosis
-
Suppression of neutrophil adhesion and emigration in models of inflammation
In an ischemia-reperfusion model, BMS-470539 administration inhibited cell adhesion and emigration without affecting cell rolling, suggesting specific effects on leukocyte recruitment processes . These effects were linked to reduced tissue expression of both CXCL1 and CCL2 chemokines, which are important mediators of neutrophil migration .
Signaling Pathways
The molecular mechanisms underlying the effects of BMS-470539 involve several key signaling pathways. Research has demonstrated that BMS-470539 modulates:
-
Mitogen-activated protein kinase (MAPK) pathways
-
Nuclear factor-kappa B (NF-κB) signaling
-
cAMP/protein kinase A (PKA) pathway
-
Nurr1 signaling
In LPS-stimulated neutrophils, BMS-470539 attenuated the phosphorylation of MAPKs including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) . The compound also inhibited the nuclear translocation of NF-κB, a critical transcription factor involved in inflammatory responses .
Moreover, BMS-470539 has been shown to increase phospho-ERK1/2 levels within 5 minutes of treatment in certain cell types, suggesting rapid activation of specific signaling cascades . In podocytes, BMS-470539 preserved cell shape and stress fiber content following puromycin aminonucleoside treatment, with these effects being dependent on ERK1/2 activity .
Recent research has also implicated the MC1R/cAMP/PKA/Nurr1 signaling pathway in the neuroprotective effects of BMS-470539 in a neonatal hypoxic-ischemic rat model . Disruption of this pathway through genetic manipulation (MC1R CRISPR and Nurr1 CRISPR) abolished the beneficial effects of BMS-470539, highlighting the importance of this signaling axis for the compound's activity .
Experimental Applications and Findings
In Vitro Studies
In vitro investigations have provided valuable insights into the cellular and molecular effects of BMS-470539. Studies using isolated neutrophils have demonstrated that BMS-470539 can directly modulate neutrophil function and inflammatory responses.
In one study, BMS-470539 reduced LPS-induced TNF-α production in neutrophils in a dose-dependent manner, with significant inhibition observed at a concentration of 100 μM . The compound also attenuated LPS-induced phosphorylation of MAPKs and NF-κB in these cells, providing mechanistic insights into its anti-inflammatory actions.
BMS-470539 has also been shown to affect neutrophil apoptosis, inhibiting the delay in apoptosis typically induced by LPS stimulation . This effect may contribute to the resolution of inflammation by promoting the clearance of activated neutrophils.
Table 3: In Vitro Effects of BMS-470539 on Neutrophil Function
Parameter | Control | LPS | LPS + BMS-470539 | Significance |
---|---|---|---|---|
TNF-α production | Low | High | Reduced | P < 0.01 |
MAPK phosphorylation | Low | High | Attenuated | Significant |
NF-κB activation | Low | High | Inhibited | Significant |
Neutrophil apoptosis | Normal | Delayed | Normalized | Significant |
In Vivo Studies
In vivo studies have further demonstrated the therapeutic potential of BMS-470539 in various disease models. In models of LPS-induced acute lung injury, BMS-470539 administration significantly improved pulmonary function and reduced inflammation .
The compound's effects in ischemia-reperfusion models have also been investigated. In one study, BMS-470539 inhibited leukocyte adhesion and emigration in post-capillary venules during the reperfusion phase, without affecting leukocyte rolling . These effects were associated with reduced tissue expression of chemokines CXCL1 and CCL2.
Importantly, the anti-inflammatory effects of BMS-470539 were lost in mice bearing inactive mutant MC1R, confirming the specificity of the compound's action through MC1R activation . This finding underscores the importance of MC1R in mediating the anti-inflammatory effects of BMS-470539.
Recent research has also explored the effects of BMS-470539 in a neonatal hypoxic-ischemic rat model, demonstrating its potential to attenuate oxidative stress and neuronal apoptosis through the MC1R/cAMP/PKA/Nurr1 signaling pathway .
Future Perspectives and Challenges
Research Gaps and Challenges
Despite the promising findings, several research gaps and challenges remain in the development of BMS-470539 as a therapeutic agent:
-
The need for more comprehensive pharmacokinetic and toxicological studies
-
Limited understanding of long-term effects and potential adverse reactions
-
Optimization of dosing regimens for different indications
-
Development of appropriate formulations for clinical use
-
Exploration of potential synergistic effects with established therapies
Additionally, further research is needed to fully elucidate the complex signaling pathways modulated by BMS-470539 and to identify potential biomarkers for predicting and monitoring treatment response.
Ongoing Investigations
Current research continues to expand our understanding of BMS-470539 and its therapeutic potential. Areas of active investigation include:
-
Detailed characterization of pharmacokinetic properties and metabolism
-
Exploration of effects in additional disease models
-
Investigation of potential combination therapies
-
Identification of predictive biomarkers for treatment response
-
Development of improved formulations and delivery methods
These ongoing investigations will provide valuable insights into the full therapeutic potential of BMS-470539 and guide its potential development as a clinical treatment for inflammatory and other disorders.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume